5-Methylpentadecane

Übersicht

Beschreibung

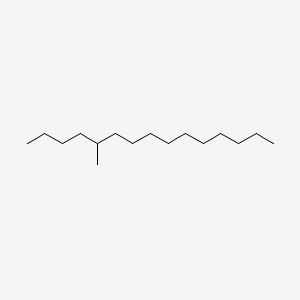

5-Methylpentadecane: is a hydrocarbon compound with the molecular formula C16H34 . It is a branched alkane, specifically a methyl-substituted pentadecane. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting solely of carbon and hydrogen atoms connected by single bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 5-Methylpentadecane can be synthesized through various methods. One common approach involves the alkylation of pentadecane with methylating agents under specific conditions. For example, the reaction of pentadecane with methyl iodide in the presence of a strong base like sodium hydride can yield this compound.

Industrial Production Methods: In industrial settings, this compound can be produced through catalytic processes involving the isomerization of linear alkanes. Catalysts such as zeolites or metal oxides are often used to facilitate the rearrangement of carbon atoms, resulting in the formation of branched alkanes like this compound.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 5-Methylpentadecane can undergo oxidation reactions, typically resulting in the formation of alcohols, aldehydes, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromic acid.

Reduction: Although this compound is already a saturated hydrocarbon, it can be subjected to reduction reactions to remove any functional groups that may be present.

Substitution: This compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups. Halogenation is a common substitution reaction, where halogens like chlorine or bromine are introduced.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Reduction: Hydrogen gas (H2) with a metal catalyst like palladium or platinum

Substitution: Halogens (Cl2, Br2) in the presence of light or a catalyst

Major Products Formed:

Oxidation: Alcohols, aldehydes, carboxylic acids

Reduction: Removal of functional groups, yielding pure hydrocarbons

Substitution: Halogenated alkanes

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Chemistry

- Gas Chromatography Reference : 5-Methylpentadecane is commonly used as a reference compound in gas chromatography due to its well-defined retention time, allowing for the accurate analysis of hydrocarbon mixtures .

- Hydrocarbon Studies : It serves as a model compound in studies examining hydrocarbon behavior and properties .

2. Biology

- Biomarker Research : This compound is investigated for its role in the composition of natural oils and waxes. It has potential applications as a biomarker in ecological and environmental studies, particularly in assessing the health of ecosystems .

- Dufour Gland Studies : In entomological research, this compound has been identified in the Dufour gland contents of certain ant species, indicating its biological significance .

3. Medicine

- Drug Delivery Systems : Although not used therapeutically, this compound's hydrophobic nature makes it a candidate for drug delivery systems, facilitating interactions with lipid membranes .

Industrial Applications

- Solvent and Intermediate : In industrial settings, this compound is utilized as a solvent and as an intermediate in the synthesis of other chemical compounds .

- Lubricants and Fuels : It is also incorporated into formulations for lubricants and fuels due to its favorable physical properties .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Gas chromatography reference | Well-defined retention time aids in accurate analysis. |

| Biology | Biomarker research | Found in natural oils; potential indicator of ecosystem health. |

| Medicine | Drug delivery systems | Hydrophobic properties may enhance membrane interactions. |

| Industry | Solvent, lubricants, fuels | Used as an intermediate; beneficial physical characteristics. |

Case Studies

Case Study 1: Gas Chromatography Analysis

A study highlighted the use of this compound as a reference standard in gas chromatography to analyze complex mixtures of hydrocarbons. The compound's consistent retention time allowed researchers to accurately quantify other components within samples .

Case Study 2: Ecological Biomarker

Research on volatile organic compounds (VOCs) emitted by various organisms identified this compound as a significant marker for ecological stress responses. Its presence in specific biological samples suggests its utility in environmental monitoring .

Wirkmechanismus

As a hydrocarbon, 5-Methylpentadecane primarily exerts its effects through hydrophobic interactions. In biological systems, it can integrate into lipid membranes, affecting their fluidity and permeability. Its interactions with other molecules are largely driven by van der Waals forces and hydrophobic effects.

Vergleich Mit ähnlichen Verbindungen

Pentadecane: A linear alkane with the formula C15H32. Unlike 5-Methylpentadecane, it lacks branching.

Hexadecane: Another linear alkane with the formula C16H34, similar in molecular weight but without the methyl substitution.

2-Methylpentadecane: Another branched alkane, but with the methyl group located at the second carbon instead of the fifth.

Uniqueness: this compound is unique due to its specific branching at the fifth carbon, which can influence its physical and chemical properties, such as boiling point, melting point, and reactivity. This branching can also affect its behavior in various applications, making it distinct from its linear and differently branched counterparts.

Biologische Aktivität

5-Methylpentadecane (C16H34) is a long-chain alkane that has garnered interest in various fields, including environmental science and biochemistry. This article explores its biological activity, focusing on its potential health effects, ecological roles, and applications based on recent research findings.

This compound is characterized by a straight-chain hydrocarbon structure with a methyl group attached to the pentadecane backbone. Its chemical formula is C16H34, and it is classified under volatile organic compounds (VOCs). The compound's properties influence its behavior in biological systems, particularly its solubility and interaction with biological membranes.

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of this compound:

- Antimicrobial Properties : Research indicates that certain alkanes, including this compound, exhibit antimicrobial activity against various pathogens. The mechanism often involves disrupting bacterial cell membranes or interfering with metabolic processes.

- Stress Response Indicator : A study on volatile organic compounds emitted during psychological stress revealed that this compound levels increased significantly in response to stressors. This suggests a potential role in biological signaling or as a biomarker for stress-related conditions .

- Toxicological Profiles : Toxicological assessments have shown that while this compound is generally considered to have low acute toxicity, it can exhibit environmental persistence and bioaccumulation potential. Its effects on aquatic organisms like Daphnia magna have been documented, indicating moderate toxicity levels .

Table 1: Summary of Biological Activities of this compound

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various alkanes, including this compound. The results indicated significant inhibition zones against Candida albicans, suggesting its potential as a natural antimicrobial agent .

- Volatile Emission in Stress : In a clinical study involving women exposed to psychological stressors, researchers measured the emission of VOCs, including this compound. The findings indicated a correlation between stress levels and increased concentrations of this compound, highlighting its potential as a biomarker for stress-related conditions .

- Toxicological Assessment : Research conducted on the environmental impact of hydrocarbons revealed that this compound has low acute toxicity but can negatively affect aquatic life. Studies showed significant toxicity levels in Daphnia magna, raising concerns about its ecological impact when released into water systems .

Eigenschaften

IUPAC Name |

5-methylpentadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34/c1-4-6-8-9-10-11-12-13-15-16(3)14-7-5-2/h16H,4-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWUXIGHUBKWHRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10275005 | |

| Record name | 5-METHYLPENTADECANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10275005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25117-33-3 | |

| Record name | 5-METHYLPENTADECANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10275005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.